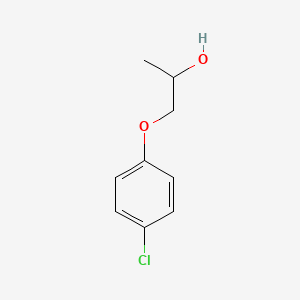

1-(4-Chlorophenoxy)propan-2-ol

Beschreibung

Contextualization within Aryloxypropanol Chemistry

The compound 1-(4-Chlorophenoxy)propan-2-ol belongs to the aryloxypropanolamine chemical series. oup.com This class of compounds is characterized by an aromatic ring linked to a propanol (B110389) side chain through an oxygen atom, which is then connected to an amine. researchgate.net Aryloxypropanolamines are notable for their wide range of biological activities and are a cornerstone in the development of various therapeutic agents. oup.comnih.gov The core structure, an aryloxypropanolamine moiety, is crucial for the interaction of these molecules with biological targets. oup.com The specific arrangement of the aromatic ring, the ether linkage, and the propanol group in this compound makes it a key subject of study within this chemical family.

Significance and Research Trajectory of this compound

The significance of this compound in chemical research is multifaceted, spanning synthetic organic chemistry, medicinal chemistry, and materials science. It serves as a crucial intermediate in the synthesis of a variety of organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. cymitquimica.com The research trajectory of this compound has been driven by the need for novel molecules with specific biological activities. For instance, it is investigated for its potential antimicrobial and antifungal properties.

Chemical Properties and Synthesis

A comprehensive understanding of the chemical properties of this compound is essential for its application in research. These properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClO₂ nih.gov |

| Molecular Weight | 186.63 g/mol nih.gov |

| CAS Number | 5335-23-9 nih.gov |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 286.4°C at 760 mmHg guidechem.com |

| Flash Point | 127°C guidechem.com |

| Density | 1.194 g/cm³ guidechem.com |

| Refractive Index | 1.534 guidechem.com |

| LogP | 2.09960 guidechem.com |

One common synthetic route to produce this compound involves the reaction of 4-chlorophenol (B41353) with propylene (B89431) oxide. Another established method is the reaction of 4-chlorophenol with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide, which forms an epoxide intermediate that is subsequently hydrolyzed. A more specific synthesis involves dissolving sodium in isopropanol, followed by the addition of p-chlorophenol and 2-bromo-propanol, with the mixture then being boiled for an extended period. prepchem.com

The chemical reactivity of this compound is a key aspect of its utility. It can undergo oxidation to form the corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. Reduction reactions with agents like lithium aluminum hydride can convert it to the corresponding alcohols or alkanes. Furthermore, nucleophilic substitution reactions can occur at the chlorophenyl group.

Research Applications and Findings

The primary application of this compound in advanced chemical research lies in its role as a synthetic intermediate. Its structural features allow for the creation of a diverse range of derivatives with potential biological activities.

Research has demonstrated its utility in the synthesis of bioactive compounds, including those with antimicrobial and antifungal properties. For example, it has been shown to inhibit the KtrAB ion channel complex, which is involved in potassium homeostasis in bacterial cells, suggesting its potential as an antimicrobial agent.

Furthermore, its structural similarity to known beta-adrenergic blocking agents has prompted investigations into its potential as a lead compound in the development of new cardiovascular drugs. The aryloxypropanolamine scaffold is a well-established pharmacophore for beta-blockers. oup.comresearchgate.net

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key identifiers are provided in the table below.

Table 2: Spectroscopic and Structural Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| SMILES | CC(COC1=CC=C(C=C1)Cl)O nih.gov |

| InChI | InChI=1S/C9H11ClO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 nih.gov |

| InChIKey | UYVYYJPYMOXMKC-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-chlorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVYYJPYMOXMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277570, DTXSID90879484 | |

| Record name | 1-(4-chlorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2PROPANOL14CHLOROPHENOXY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-23-9 | |

| Record name | 2-Propanol, 1-(p-chlorophenoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Chlorophenoxy Propan 2 Ol

Fundamental Reaction Pathways for Synthesis

The synthesis of 1-(4-Chlorophenoxy)propan-2-ol can be achieved through several fundamental reaction pathways. These methods primarily involve nucleophilic substitution and the ring-opening of epoxide precursors.

Nucleophilic Substitution Approaches

A common and direct method for synthesizing this compound is through the nucleophilic substitution reaction between 4-chlorophenol (B41353) and a suitable propylene (B89431) oxide derivative. A key example of this approach involves the reaction of 4-chlorophenol with epichlorohydrin (B41342).

In this reaction, the phenoxide ion, generated from 4-chlorophenol by a base, acts as a nucleophile. It attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This reaction is a classic example of the Williamson ether synthesis. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. The subsequent ring-opening of the epoxide leads to the formation of a chlorohydrin intermediate, which upon hydrolysis yields the desired this compound.

The regioselectivity of the nucleophilic attack on the epoxide ring is a critical aspect of this synthesis. The attack can occur at either the substituted or unsubstituted carbon of the epoxide. The outcome is often influenced by the reaction conditions, such as the nature of the solvent and the counter-ion of the phenoxide.

Ring-Opening Reactions of Related Epoxides

Another fundamental pathway involves the ring-opening of a pre-formed epoxide, specifically 1-(4-chlorophenoxy)-2,3-epoxypropane. This epoxide can be synthesized from 4-chlorophenol and epichlorohydrin. The subsequent ring-opening of this epoxide by a nucleophile, such as a hydride from a reducing agent like lithium aluminum hydride or sodium borohydride (B1222165), will yield this compound.

The attack of the nucleophile on the epoxide ring is generally regioselective. In basic or neutral conditions, the nucleophile typically attacks the less substituted carbon atom of the epoxide ring, a process known as the "normal" or "SN2-type" ring-opening. This regioselectivity is primarily governed by steric factors. For instance, the attack of a Grignard reagent, like vinylmagnesium bromide, on epichlorohydrin has been shown to occur at the outer epoxide carbon. stackexchange.com This is because the epoxide is highly strained, and a ring-opening attack releases this strain, making it kinetically favored over displacement of the chloride. stackexchange.com

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthesis of this compound. Both Lewis acid and organocatalytic or biocatalytic strategies have been employed.

Lewis Acid Catalysis

Lewis acids are effective catalysts for the ring-opening of epoxides. In the context of synthesizing this compound, a Lewis acid can coordinate to the oxygen atom of the epoxide ring of a precursor like 1-(4-chlorophenoxy)-2,3-epoxypropane. This coordination polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.

Various Lewis acids, such as aluminum chloride (AlCl₃) and gadolinium triflate, have been shown to be effective in promoting reactions involving epoxide ring-opening. rsc.orgnih.gov The choice of Lewis acid can influence the regioselectivity of the ring-opening. In the presence of a Lewis acid, the nucleophilic attack may be directed to the more substituted carbon atom, a departure from the typical SN2-type regioselectivity observed in base-catalyzed or uncatalyzed reactions. The reaction conditions, including the solvent and temperature, must be carefully controlled to achieve the desired product with high yield and selectivity.

Organocatalysis and Biocatalysis in Stereoselective Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for the stereoselective synthesis of chiral molecules. For a chiral compound like this compound, these methods offer the potential to produce a single enantiomer with high optical purity.

Organocatalysis often involves the use of small organic molecules to catalyze reactions. For instance, a combination of 1,4-diazabicyclo[2.2.2]octane (DABCO) and benzoic acid has been used in multi-step one-pot syntheses to produce key building blocks. nih.gov Such protocols can be designed to create stereogenic centers with high control.

Biocatalysis utilizes enzymes or whole microbial cells to carry out chemical transformations. Enzymes like alcohol dehydrogenases and ene reductases can exhibit exquisite stereoselectivity. nih.gov For example, the asymmetric reduction of a ketone precursor using a biocatalyst can yield an enantiomerically pure alcohol. nih.govrsc.org Whole-cell biotransformations, such as those using Lactobacillus paracasei, have been successfully employed for the enantioselective reduction of prochiral ketones to chiral alcohols on a gram scale with high enantiomeric excess. nih.gov

Enantioselective Synthesis and Chiral Resolution of this compound

Since this compound possesses a chiral center at the C2 position of the propanol (B110389) chain, it exists as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) or the separation of a racemic mixture (chiral resolution) is often a key objective in pharmaceutical and materials science applications.

Enantioselective synthesis aims to produce one enantiomer preferentially. This can be achieved through various strategies, including the use of chiral catalysts (metal-based, organocatalysts, or enzymes) or chiral starting materials. As mentioned, biocatalytic reductions of a corresponding ketone precursor, 1-(4-chlorophenoxy)propan-2-one, are a prominent method for obtaining enantiomerically enriched this compound.

Chiral resolution, on the other hand, involves the separation of a racemic mixture of the two enantiomers. This can be accomplished through several techniques:

Classical Resolution: This involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Kinetic Resolution: In this method, one enantiomer of the racemate reacts faster with a chiral catalyst or reagent than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the product. Hydrolytic kinetic resolution using catalysts like the Jacobsen cobalt catalyst has been used to separate diastereomeric epoxides, a principle that can be applied to related systems. stackexchange.com

The table below summarizes some of the key synthetic approaches discussed:

| Synthetic Approach | Key Reagents/Catalysts | Main Transformation | Selectivity |

| Nucleophilic Substitution | 4-chlorophenol, epichlorohydrin, base | Williamson ether synthesis and epoxide opening | Regioselective |

| Epoxide Ring-Opening | 1-(4-chlorophenoxy)-2,3-epoxypropane, reducing agent | Reduction of epoxide to alcohol | Regioselective |

| Lewis Acid Catalysis | Lewis acids (e.g., AlCl₃) | Catalytic epoxide ring-opening | Can alter regioselectivity |

| Organocatalysis | DABCO, benzoic acid | Multi-step one-pot synthesis | Stereoselective |

| Biocatalysis | Enzymes (e.g., alcohol dehydrogenases), whole cells | Asymmetric reduction of a ketone | Enantioselective |

| Chiral Resolution | Chiral resolving agents, kinetic resolution catalysts | Separation of enantiomers | Enantioselective |

Chemoenzymatic Kinetic Resolution Techniques

Chemoenzymatic kinetic resolution is a powerful strategy for obtaining enantiomerically enriched alcohols. This technique utilizes enzymes to selectively catalyze the transformation of one enantiomer of a racemic mixture, allowing for the separation of the two. For derivatives of this compound, lipase-mediated kinetic resolution has been a subject of study. Specifically, research has shown the effective use of Pseudomonas fluorescens lipase (B570770) for the enantioselective acetylation of racemic derivatives of this compound. This highlights the compound's utility in the fields of asymmetric synthesis and biocatalysis.

Another related approach is the chemoenzymatic dynamic kinetic resolution (DKR) of β-halo alcohols, which can be an efficient pathway to chiral epoxides. nih.gov This method combines enzymatic resolution with a ruthenium-catalyzed alcohol isomerization, leading to high conversion rates and enantiomeric excess. nih.gov While this has been demonstrated for β-chloro alcohols, the efficiency can be significantly reduced with β-bromo alcohols due to the decomposition of the ruthenium catalyst. nih.gov

Asymmetric Synthetic Routes for Enantiopure Isomers

The development of enantiomerically pure drugs is a significant focus in medicinal chemistry, driving the need for effective asymmetric synthesis strategies. nih.gov For compounds like this compound, where biological activity can be stereospecific, obtaining enantiopure isomers is crucial. Asymmetric synthesis aims to directly produce a single enantiomer, bypassing the need for resolving a racemic mixture.

Various strategies in asymmetric synthesis can be employed, often utilizing chiral auxiliaries or catalysts. rsc.orgnih.gov While specific asymmetric routes for this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis are well-established. These methods are critical for producing compounds with desired therapeutic effects while minimizing potential side effects associated with the other enantiomer. nih.gov

Optimization of Reaction Conditions for Preparative Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, catalyst, and the nature of the reactants.

For instance, in related syntheses, such as the preparation of 1-chloro-2-propanol, reaction conditions are meticulously controlled. chemicalbook.com This includes the use of specific catalysts, reaction temperatures ranging from 100 °C to 300 °C, and controlled flow rates of reactants. chemicalbook.com Similarly, the synthesis of 2-(4-chlorophenoxy)-1-propanol O-methanesulfonate involves precise temperature control, with the reaction being initiated at -5°C. prepchem.com

The table below illustrates typical reaction parameters that are subject to optimization in related chemical syntheses.

| Parameter | Condition | Rationale |

| Temperature | -5°C to 300°C | Controls reaction rate and selectivity, minimizing side reactions. |

| Catalyst | Ruthenium on carbon, Lipases | Increases reaction rate and can impart stereoselectivity. |

| Solvent | Dichloromethane, Toluene | Solubilizes reactants and can influence reaction pathways. |

| Reactant Ratio | Varies | Optimizes the conversion of the limiting reagent. |

| Pressure | Atmospheric to 206.8 Pa | Can influence reaction rates, particularly for gas-phase reactants. |

Industrial Synthesis Processes and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges and considerations. The primary goals of industrial synthesis are to ensure safety, cost-effectiveness, and process robustness while maintaining high product quality and yield.

For large-scale production, batch or continuous flow processes may be employed. The choice depends on factors such as reaction kinetics, heat transfer requirements, and production volume. The equipment used in industrial synthesis, such as glass-lined reactors, is chosen for its chemical resistance and ability to handle the reaction conditions. chemicalbook.com

A critical aspect of scale-up is the management of raw materials and the economic viability of the process. usitc.gov The statistics on the production and sales of synthetic organic chemicals highlight the economic landscape in which these processes operate. usitc.gov Furthermore, patents often provide insight into industrial-scale methodologies. For example, patents related to similar compounds describe detailed procedures for synthesis, including reaction temperatures, solvents, and catalysts, with an eye toward efficient and scalable production. google.com

Chemical Transformations and Reactivity Profiles of 1 4 Chlorophenoxy Propan 2 Ol

Oxidation Pathways and Product Characterization

The secondary alcohol group in 1-(4-chlorophenoxy)propan-2-ol is susceptible to oxidation to form the corresponding ketone, 1-(4-chlorophenoxy)propan-2-one. This transformation is a common and fundamental reaction in organic synthesis.

Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions, scale, and selectivity. Common laboratory-scale oxidants for converting secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)) and Swern oxidation conditions (using oxalyl chloride or trifluoroacetic anhydride (B1165640), dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine).

The product, 1-(4-chlorophenoxy)propan-2-one, can be characterized using standard spectroscopic techniques. In its infrared (IR) spectrum, the disappearance of the broad O-H stretching band of the starting alcohol and the appearance of a strong C=O stretching absorption around 1715 cm⁻¹ are indicative of a successful oxidation. Nuclear Magnetic Resonance (NMR) spectroscopy would also show distinct changes, particularly in the downfield shift of the proton alpha to the carbonyl group.

| Starting Material | Reagent/Conditions | Product |

| This compound | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 1-(4-Chlorophenoxy)propan-2-one |

| This compound | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 1-(4-Chlorophenoxy)propan-2-one |

Reduction Reactions and Product Spectrum

While this compound already contains a reduced functional group (the secondary alcohol), the aromatic ring can undergo reduction under more forcing conditions. Catalytic hydrogenation, for instance, can lead to the saturation of the benzene (B151609) ring to a cyclohexane (B81311) ring. However, this typically requires high pressures, high temperatures, and a potent catalyst such as rhodium on carbon.

A more common reduction in the context of related compounds involves the reductive amination of the corresponding ketone, 1-(4-chlorophenoxy)propan-2-one. This two-step process involves the formation of an imine or enamine intermediate followed by reduction, typically with a hydride reagent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield an amine.

Nucleophilic Substitution Reactions and Derivative Formation

The hydroxyl group of this compound can act as a nucleophile or be converted into a good leaving group to facilitate nucleophilic substitution. ksu.edu.sa

Esterification: The alcohol can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. researchgate.net For instance, reaction with acetyl chloride or acetic anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield 1-(4-chlorophenoxy)propan-2-yl acetate. These reactions are typically straightforward and proceed in high yield. mdpi.com

Etherification: While the compound is already an ether, the hydroxyl group can be deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to form a diether.

Conversion to Halides: The hydroxyl group can be converted to a leaving group, such as a tosylate (by reaction with tosyl chloride), which can then be displaced by a nucleophile. Alternatively, direct conversion to a halide can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which would yield 2-chloro-1-(4-chlorophenoxy)propane or 2-bromo-1-(4-chlorophenoxy)propane, respectively. These halogenated derivatives are versatile intermediates for further substitution reactions. nih.gov

| Reactant | Reagent(s) | Product |

| This compound | Acetic Anhydride, Pyridine | 1-(4-Chlorophenoxy)propan-2-yl acetate |

| This compound | Thionyl Chloride (SOCl₂) | 2-Chloro-1-(4-chlorophenoxy)propane |

| This compound | Phosphorus Tribromide (PBr₃) | 2-Bromo-1-(4-chlorophenoxy)propane |

| This compound | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 2-Methoxy-1-(4-chlorophenoxy)propane |

Advanced Catalytic Transformations

Modern catalytic methods offer efficient and selective pathways for the transformation of this compound and its derivatives.

Cross-Coupling Reactions: The chloro-substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, significantly increasing the molecular complexity and providing access to a wide array of derivatives. For these reactions to occur, the hydroxyl group might need to be protected, for example, as a silyl (B83357) ether, to prevent interference with the catalyst.

Asymmetric Catalysis: For racemic this compound, kinetic resolution using enzymatic or chiral metal catalysts can be employed to separate the enantiomers. For example, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.

Comparative Reactivity Studies with Related Aryloxypropanols

The reactivity of this compound can be compared to other aryloxypropanols to understand the electronic effects of the substituent on the aromatic ring.

For instance, comparing its reactivity to 1-phenoxypropan-2-ol (no substituent) and 1-(4-nitrophenoxy)propan-2-ol (with a strong electron-withdrawing group) would reveal the influence of the para-substituent on reaction rates and mechanisms.

In nucleophilic aromatic substitution reactions (which are generally difficult for chlorobenzenes but can occur under harsh conditions or with specific catalysts), the electron-withdrawing nature of the chloro group in this compound would make the aromatic ring slightly more susceptible to nucleophilic attack compared to the unsubstituted 1-phenoxypropan-2-ol. Conversely, the nitro-substituted analogue would be significantly more reactive in such transformations.

Spectroscopic and Structural Elucidation of 1 4 Chlorophenoxy Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and splitting patterns of the signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 1-(4-Chlorophenoxy)propan-2-ol can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. For this compound, the structure suggests several distinct proton signals. The aromatic protons on the 4-chlorophenyl ring are expected to appear as two doublets in the downfield region (typically δ 6.8-7.3 ppm) due to the electron-withdrawing nature of the chlorine atom and the oxygen bridge. The methine proton (CH-OH) would likely present as a multiplet, its chemical shift influenced by the adjacent hydroxyl and ether-linked methylene (B1212753) group. The methylene protons (O-CH₂) adjacent to the aromatic ring would also form a multiplet. The methyl (CH₃) protons would appear as a doublet upfield, split by the neighboring methine proton. The hydroxyl proton (-OH) signal is typically a broad singlet, and its position can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Based on its structure, this compound is expected to show distinct signals for each of its nine carbon atoms, although some aromatic carbon signals may overlap. The carbon atom attached to the chlorine (C-Cl) and the carbon attached to the ether oxygen (C-O-aromatic) will be significantly downfield in the aromatic region. The carbons of the propanol (B110389) side chain—methine (CH-OH), methylene (CH₂), and methyl (CH₃)—will appear in the aliphatic region of the spectrum at characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| CH₃ | ~1.2 | Doublet (d) | ~20 |

| CH₂ | ~3.8 | Multiplet (m) | ~72 |

| CH | ~4.1 | Multiplet (m) | ~68 |

| OH | Variable | Singlet (s, broad) | - |

| Ar-H (ortho to O) | ~6.9 | Doublet (d) | ~116 |

| Ar-H (meta to O) | ~7.2 | Doublet (d) | ~129 |

| Ar-C (C-H) | - | - | ~116, ~129 |

| Ar-C (C-Cl) | - | - | ~126 |

| Ar-C (C-O) | - | - | ~157 |

Note: The data in this table are predicted values based on the principles of NMR spectroscopy and data for analogous structures. The exact chemical shifts and coupling constants would need to be confirmed by experimental analysis.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad peak in the region of 3200-3550 cm⁻¹ corresponds to the O-H stretching vibration of the secondary alcohol group, with the broadening resulting from hydrogen bonding. C-H stretching vibrations from the aromatic ring and the aliphatic chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the aromatic ether is confirmed by strong C-O-C stretching bands, typically observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-O stretch of the secondary alcohol would appear in the 1100-1150 cm⁻¹ range. Vibrations corresponding to the C=C bonds of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Finally, a distinct absorption for the C-Cl bond stretch is anticipated around 700-800 cm⁻¹.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule, particularly conjugated systems. The 4-chlorophenoxy group in this compound contains a chromophore that will absorb UV light. Aromatic systems typically exhibit multiple absorption bands. One would expect a strong absorption band (the E-band) below 220 nm and a weaker, fine-structured band (the B-band) at longer wavelengths, likely around 260-280 nm, which is characteristic of the benzene (B151609) ring. The presence of the chlorine atom and the ether linkage as substituents on the benzene ring would cause a slight shift (bathochromic or hypsochromic) of these absorption maxima compared to unsubstituted benzene.

Expected Spectroscopic Data for Functional Group Analysis

| Spectroscopic Technique | Expected Wavenumber/Wavelength | Assignment |

| Infrared (IR) | 3200-3550 cm⁻¹ (broad) | O-H stretch (alcohol) |

| Infrared (IR) | 2850-2960 cm⁻¹ | Aliphatic C-H stretch |

| Infrared (IR) | ~1250 cm⁻¹ | Aryl-O-C stretch (ether) |

| Infrared (IR) | ~1120 cm⁻¹ | C-O stretch (secondary alcohol) |

| UV-Vis | ~225 nm, ~275 nm | π → π* transitions (aromatic ring) |

Note: The data in this table are predicted values based on the known functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₁ClO₂, giving it a monoisotopic mass of approximately 186.04 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 186. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be visible for the molecular ion and any chlorine-containing fragments, with an [M+2]⁺ peak at m/z 188 that is approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of this compound is expected to proceed through several predictable pathways.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common pathway for alcohols. This would result in the loss of a methyl radical (•CH₃) to form a fragment at m/z 171, or more likely, the formation of a stable [CH₃CHOH]⁺ ion at m/z 45, which would likely be the base peak.

Cleavage of the ether bond: The bond between the propanol side chain and the phenoxy oxygen can cleave. This could lead to the formation of a 4-chlorophenoxy radical and a [C₃H₇O]⁺ ion at m/z 59, or the formation of a 4-chlorophenolate ion [ClC₆H₄O]⁻ at m/z 128 (in negative ion mode) or a related cation.

McLafferty Rearrangement: While less direct, rearrangements are possible. A key fragmentation pathway would involve the cleavage of the C-O ether bond, leading to the formation of a stable 4-chlorophenol (B41353) ion radical at m/z 128.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Origin |

| 186/188 | [C₉H₁₁ClO₂]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 128/130 | [C₆H₄ClO]⁺ | Cleavage of the ether C-O bond |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage at the secondary alcohol |

Note: The data in this table are predicted values based on the principles of mass spectrometry. Relative abundances would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline form. While no published crystal structure for this compound was found in the searched literature, this technique would provide unparalleled detail about its solid-state conformation.

If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. This would unambiguously confirm the connectivity established by NMR and MS. For instance, the analysis would provide the exact lengths of the C-Cl, C-O (ether and alcohol), and C-C bonds.

Furthermore, the data would reveal the molecule's preferred conformation in the crystal lattice, including the rotational angles around the C-O and C-C single bonds. Of particular interest would be the spatial relationship between the 4-chlorophenoxy group and the propan-2-ol side chain. The analysis would also detail the intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds involving the hydroxyl group and potentially weak interactions involving the chlorine atom and the aromatic ring. These interactions dictate the macroscopic properties of the crystalline solid.

Computational Chemistry and Molecular Modeling of 1 4 Chlorophenoxy Propan 2 Ol

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

No published studies were found that have utilized Density Functional Theory to investigate the electronic structure, reactivity descriptors (such as HOMO-LUMO gaps, electrostatic potential maps, or frontier molecular orbitals), or reaction mechanisms involving 1-(4-Chlorophenoxy)propan-2-ol.

Quantum Chemical Calculations of Energetics and Intermediates

There is no available research detailing quantum chemical calculations to determine the energetics of different conformations, transition states, or potential reaction intermediates of this compound.

Molecular Docking and Dynamics Simulations in Biochemical Contexts

No literature could be located that describes molecular docking studies of this compound with any biological targets. Similarly, no molecular dynamics simulations to understand its behavior in biochemical environments have been published.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Analysis

There are no QSAR models in the public domain that include this compound as part of the training or test set for the predictive analysis of its biological activity or properties.

Theoretical Predictions of Molecular Conformations and Interactions

While general properties can be estimated by software, no specific theoretical studies have been published that focus on the detailed conformational analysis or the nature of intermolecular interactions of this compound.

The absence of specific research in these advanced computational areas for this compound makes it impossible to generate a detailed, evidence-based article with research findings and data tables as requested. The available information is limited to basic identifiers and predicted properties in general chemical databases. Therefore, the creation of an article focusing on the computational chemistry and molecular modeling of this specific compound cannot be fulfilled at this time due to the lack of primary research in the field.

Environmental Fate and Degradation Mechanisms of 1 4 Chlorophenoxy Propan 2 Ol

Environmental Distribution and Partitioning Behavior

The distribution of 1-(4-Chlorophenoxy)propan-2-ol in the environment is influenced by its physicochemical properties. Data from the US Environmental Protection Agency (EPA) provides insight into its potential to move between air, water, soil, and biota. epa.gov While specific experimental studies on its environmental distribution are not detailed in the provided search results, its properties, such as water solubility and vapor pressure, would be critical in determining its partitioning. For instance, a higher water solubility would suggest a greater tendency to be found in aquatic environments, while a higher vapor pressure would indicate a potential for atmospheric distribution.

Biodegradation Pathways and Microbial Metabolism

The breakdown of this compound by microorganisms is a crucial process in its environmental degradation.

Information regarding the specific aerobic and anaerobic degradation processes of this compound is not extensively detailed in the provided search results. However, the biodegradation of similar chlorinated phenolic compounds often involves initial enzymatic attacks that can occur under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions. These processes typically lead to the cleavage of the ether bond or hydroxylation of the aromatic ring, initiating the breakdown of the molecule.

While specific studies identifying the biotransformation products of this compound are not available in the search results, the metabolism of structurally related compounds provides clues. For instance, the biodegradation of bisphenol A can lead to the formation of persistent products like 2,2-bis(4-hydroxyphenyl)-1-propanol. nih.gov It is plausible that the biodegradation of this compound could result in the formation of 4-chlorophenol (B41353) as an intermediate, which is a known environmental contaminant. nih.gov Further research is needed to definitively identify the specific metabolites formed during the microbial degradation of this compound.

Advanced Analytical Methodologies for 1 4 Chlorophenoxy Propan 2 Ol

Chromatographic Separations for Complex Mixtures (e.g., GC-MS, LC-MS)

The analysis of 1-(4-Chlorophenoxy)propan-2-ol, particularly within complex environmental or biological samples, is effectively achieved through the coupling of chromatographic techniques with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of this compound and its related substances. rsc.orgepa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly selective and sensitive method for the determination of this compound and its metabolites. epa.gov This technique is particularly useful for analyzing water and soil samples. epa.govepa.gov The process typically involves a liquid-liquid extraction of the sample, followed by evaporation of the organic phase and reconstitution in a suitable solvent mixture like acetonitrile/water prior to injection into the LC-MS/MS system. epa.govepa.gov

For instance, in the analysis of water samples, a 5 mL aliquot can be extracted with ethyl acetate. The organic layer is then concentrated and the residue redissolved for analysis. epa.gov In soil analysis, a small sample (e.g., 0.1 g) is extracted with an acetonitrile-water mixture. epa.gov The resulting extract is then diluted for direct analysis of the parent compound and its primary metabolites. epa.gov

The LC-MS/MS system utilizes specific mass transitions for the parent compound and its metabolites to ensure accurate quantification and confirmation. For example, in the analysis of a related compound, BAS 750 F, and its metabolites, two mass transitions are monitored for each analyte, one for quantification and one for confirmation. epa.govepa.gov This dual-transition monitoring enhances the specificity of the method. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another valuable technique for the analysis of chlorophenoxy compounds. researchgate.net For certain analytes, a derivatization step may be necessary to improve volatility and chromatographic performance. researchgate.net For example, in the analysis of chlorophenoxy acid herbicides, on-line derivatization in the GC injection port can be employed. researchgate.net The use of large-volume direct sample introduction can enhance sensitivity, allowing for quantification at low microgram-per-liter levels in water samples. researchgate.net GC-MS analysis often relies on the characteristic mass chromatogram and chlorine isotope patterns for identification and quantification. researchgate.net

The table below summarizes typical instrument parameters for the analysis of related compounds, which can be adapted for this compound.

| Parameter | LC-MS/MS | GC-MS |

| Column | Reversed-phase (e.g., C18) | Capillary (e.g., DB-5ms) |

| Mobile Phase | Acetonitrile/Water gradient | Helium carrier gas |

| Ionization | Electrospray Ionization (ESI) | Electron Impact (EI) |

| Detection | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MS) |

| Sample Preparation | Liquid-Liquid or Solid-Phase Extraction | Derivatization may be required |

Development and Validation of Quantitative Analytical Procedures (following QbD principles)

The development and validation of robust analytical methods are crucial for ensuring the quality and reliability of data. The principles of Analytical Quality by Design (AQbD) provide a systematic and risk-based framework for this process. researchgate.netamericanpharmaceuticalreview.comnih.gov

Analytical Quality by Design (AQbD):

AQbD is an extension of the Quality by Design (QbD) concept to analytical methods. researchgate.netamericanpharmaceuticalreview.com It begins with defining the Analytical Target Profile (ATP), which outlines the performance requirements of the method. lcms.cz Key steps in the AQbD workflow include:

Defining the Analytical Target Profile (ATP): This involves specifying the required accuracy, precision, specificity, and limits of detection and quantitation. lcms.cz

Risk Assessment: Identifying critical method parameters (CMPs) that could impact the critical method attributes (CMAs), such as resolution and sensitivity. researchgate.net Tools like fishbone diagrams can be used to visualize potential sources of variability. lcms.cz

Method Optimization: Using Design of Experiments (DoE) to systematically study the effects of CMPs on CMAs and establish a Method Operable Design Region (MODR). americanpharmaceuticalreview.comshimadzu.com

Control Strategy: Defining a set of controls to ensure the method consistently performs as intended.

Lifecycle Management: Continuously monitoring and improving the method throughout its use. americanpharmaceuticalreview.com

Method Validation:

Once a method is developed, it must be validated according to established guidelines to demonstrate its suitability for the intended purpose. fssai.gov.in Validation typically includes the assessment of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. epa.govepa.gov Correlation coefficients (r) of ≥ 0.99 are generally considered acceptable. epa.govshimadzu.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. epa.govepa.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. epa.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. epa.gov

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. shimadzu.com

The table below provides an example of validation parameters for a related analytical method.

| Parameter | Acceptance Criteria |

| Linearity (r) | ≥ 0.99 |

| Accuracy (Recovery) | 70-120% |

| Precision (RSD) | ≤ 15% |

| Selectivity | No significant interference at the retention time of the analyte |

Detection and Quantitation Limits for Environmental and Synthetic Applications

The limits of detection (LOD) and quantitation (LOQ) are critical performance characteristics of an analytical method, defining its sensitivity. These limits are particularly important for environmental monitoring, where trace levels of contaminants are often of concern, and for ensuring the purity of synthetic products.

For environmental applications, such as the analysis of this compound in water or soil, highly sensitive methods are required. For instance, an analytical method for a related compound and its metabolites in water reported an LOQ of 0.03 µg/L and an LOD of 0.009 µg/L. epa.gov In soil, an LOQ of 0.002 mg/kg and an LOD of 0.0004 mg/kg have been established for similar compounds. epa.gov

In the context of synthetic applications, LOD and LOQ are important for assessing the purity of the final product and for quantifying impurities. For example, in the analysis of chloropropanols in food samples, an LOD of 0.003 µg/kg and an LOQ of 0.009 µg/kg have been reported. researchgate.net

The table below presents a summary of reported LOD and LOQ values for related compounds in different matrices.

| Matrix | Analyte | LOD | LOQ |

| Water | BAS 750 F and metabolites | 0.009 µg/L | 0.03 µg/L epa.gov |

| Soil | BAS 750 F and metabolites | 0.0004 mg/kg | 0.002 mg/kg epa.gov |

| Food | 3-MCPD | 0.003 µg/kg | 0.009 µg/kg researchgate.net |

| Serum/Blood | Organophosphorus pesticides | - | 10-50 ng/mL researchgate.net |

Speciation and Metabolite Analysis in Non-Human Biological Systems

Understanding the metabolic fate of this compound in non-human biological systems is essential for assessing its potential environmental impact and toxicological profile. This involves identifying and quantifying its metabolites.

Metabolism studies often involve the administration of the compound to model organisms, such as rats, followed by the analysis of tissues and excreta to identify the biotransformation products. For example, in the metabolism of the related fungicide mefentrifluconazole, a major metabolic pathway involves the cleavage of the triazole moiety, resulting in the formation of M750F022 and 1,2,4-triazole. apvma.gov.au These metabolites, along with their conjugates, can be the predominant residues in various tissues. apvma.gov.au

The analysis of these metabolites typically employs LC-MS/MS due to its high sensitivity and specificity. nih.gov For instance, a study on pesticide-exposed workers identified a metabolite of difenoconazole, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol, in plasma samples using UPLC-MS. nih.gov

The table below lists some potential metabolites of chlorophenoxy compounds.

| Compound Name | Chemical Formula |

| 1,2,4-Triazole | C2H3N3 |

| 4-Chlorophenol (B41353) | C6H5ClO |

| M750F022 | Not specified |

It is important to note that the metabolic profile can vary between species. Therefore, data from non-human systems should be extrapolated to other organisms with caution.

Biochemical and Molecular Interaction Studies of 1 4 Chlorophenoxy Propan 2 Ol Non Human Systems

Elucidation of Specific Molecular Targets and Pathways

The primary molecular target identified for 1-(4-chlorophenoxy)propan-2-ol in bacteria is the KtrAB ion channel complex. This complex is integral to maintaining potassium homeostasis within the bacterial cell, a process vital for survival. By interacting with this target, the compound disrupts essential physiological functions, leading to an antimicrobial effect. While the KtrAB system is a key target, the full spectrum of molecular interactions and the pathways affected by this compound are still under investigation. Its broad-spectrum activity against various bacteria and fungi suggests that it may influence multiple cellular pathways. Further research is necessary to identify other potential molecular targets that contribute to its biological activity.

Enzyme-Ligand Interaction Studies (e.g., Fungal CYP51)

A critical enzyme in fungi is lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol (B1671047). Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.govnih.gov Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising membrane integrity, which ultimately results in fungal cell death. nih.govmdpi.com Azole antifungal drugs are well-known inhibitors of CYP51. nih.govnih.gov While this compound possesses antifungal properties, specific enzyme-ligand interaction studies detailing its binding and inhibition of fungal CYP51 are not extensively documented in publicly available research. However, based on the mechanism of other antifungal agents with similar structural motifs, it is plausible that it may interact with the active site of CYP51. Molecular docking and simulation studies would be beneficial to explore this potential interaction.

Table 1: Key Fungal Enzymes and Their Functions

| Enzyme | Function | Role in Fungal Cell | Potential Consequence of Inhibition |

|---|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | Catalyzes the demethylation of lanosterol | Essential for ergosterol biosynthesis | Disruption of cell membrane integrity, accumulation of toxic sterols |

| Other Cytochrome P450 Enzymes | Involved in various metabolic pathways | Detoxification, hormone synthesis | Varied, depending on the specific enzyme |

Investigation of Ion Channel Modulation (e.g., KtrAB inhibition)

A significant aspect of the antimicrobial action of this compound is its ability to modulate ion channels. Research has indicated that this compound can inhibit the KtrAB ion channel complex in bacterial cells. The KtrAB system is responsible for potassium (K+) uptake, which is crucial for maintaining osmotic balance, regulating intracellular pH, and supporting various enzymatic activities. By inhibiting the KtrAB complex, this compound disrupts potassium homeostasis, which can interfere with pathogen survival and lead to growth inhibition or cell death. This specific mode of action highlights the compound's potential as a targeted antimicrobial agent.

Table 2: Bacterial Ion Channels and Their Roles

| Ion Channel | Primary Ion(s) Transported | Physiological Role | Consequence of Inhibition by this compound |

|---|---|---|---|

| KtrAB | Potassium (K+) | Potassium homeostasis, osmotic regulation, pH balance | Disruption of ion balance, impaired cell survival |

Mechanistic Insights into Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. nih.gov This system controls various processes, including biofilm formation, virulence factor production, and antibiotic resistance. nih.govnih.gov The inhibition of QS is a promising strategy for controlling bacterial infections without exerting direct bactericidal pressure, which may reduce the development of resistance. While there is growing interest in identifying quorum sensing inhibitors (QSIs), specific studies detailing the mechanistic insights of this compound as a QSI are limited. The structural characteristics of the compound, particularly the chlorophenoxy group, may allow it to interfere with QS signaling molecules or their receptors. Further investigation is required to determine if and how this compound modulates QS pathways in different bacterial species.

Fundamental Mechanisms of Antimicrobial and Antifungal Activity in Model Organisms

The antimicrobial and antifungal activities of this compound stem from its ability to interfere with fundamental cellular processes in microorganisms.

Antimicrobial Activity: The primary established mechanism of its antibacterial action is the inhibition of the KtrAB ion channel, leading to a loss of potassium homeostasis. This disruption of a critical physiological function is a key factor in its ability to inhibit bacterial growth and survival. The effectiveness of this compound against a range of bacterial strains suggests that this mechanism is conserved across different species.

Antifungal Activity: The antifungal effects of this compound are also significant, though the precise mechanisms are not as clearly defined as its antibacterial action. It is hypothesized that, similar to other antifungal agents, it may interfere with the integrity and function of the fungal cell membrane. One potential target is the ergosterol biosynthesis pathway, possibly through the inhibition of enzymes like CYP51. nih.govmdpi.com Disruption of the cell membrane would lead to increased permeability and ultimately cell lysis.

Table 3: Summary of Antimicrobial and Antifungal Mechanisms

| Activity | Primary Mechanism | Key Molecular Target(s) | Cellular Effect |

|---|---|---|---|

| Antimicrobial | Inhibition of ion transport | KtrAB ion channel complex | Loss of potassium homeostasis, cell death/growth inhibition |

| Antifungal | Disruption of cell membrane integrity (putative) | Fungal CYP51 (hypothesized) | Impaired ergosterol synthesis, increased membrane permeability |

Strategic Research Applications of 1 4 Chlorophenoxy Propan 2 Ol in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

1-(4-Chlorophenoxy)propan-2-ol serves as a crucial starting material and intermediate in the synthesis of a variety of more complex organic molecules. Its bifunctional nature, possessing both a hydroxyl group and a chlorophenoxy moiety, allows for a range of chemical transformations, making it a versatile tool for organic chemists. cymitquimica.com The presence of the ether linkage and the secondary alcohol provides specific points for chemical reactions, while the chlorinated aromatic ring can be a site for further substitutions or can influence the electronic properties of the final molecule. cymitquimica.com

A common synthetic route to produce this compound involves the reaction of 4-chlorophenol (B41353) with epichlorohydrin (B41342) in the presence of a base. This reaction proceeds via the formation of an intermediate, 1-(4-chlorophenoxy)-2,3-epoxypropane, which is subsequently hydrolyzed to yield the desired product.

Once synthesized, this compound can undergo various reactions. The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-chlorophenyl)propan-2-one. molport.com It can also participate in reduction reactions. Furthermore, nucleophilic substitution reactions can occur at the chlorophenyl group, enabling the introduction of other functional groups and the creation of a diverse array of derivatives.

The utility of this compound as a precursor is highlighted in its application in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com Its structural motifs are found in various bioactive compounds, indicating its importance in drug discovery and development programs. For instance, it is studied for its potential antimicrobial and antifungal properties, suggesting its role as a lead compound for new therapeutic agents. cymitquimica.com

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents | Product | Reference |

| Oxidation | Potassium permanganate (B83412), chromium trioxide | 1-(4-chlorophenyl)propan-2-one | |

| Reduction | Lithium aluminum hydride | Corresponding alcohols or alkanes | |

| Substitution | Nucleophiles | Substituted derivatives | |

| Mesylation | Methanesulfonyl chloride, triethylamine (B128534) | 2-(4-chlorophenoxy)-1-propanol O-methanesulfonate | prepchem.com |

Building Block for Advanced Chemical Scaffolds

The molecular structure of this compound makes it an ideal building block for the construction of more elaborate and advanced chemical scaffolds. cymitquimica.com A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. The propan-2-ol backbone substituted with a 4-chlorophenoxy group provides a foundational framework that can be systematically modified. cymitquimica.com

The hydroxyl group offers a reactive handle for esterification, etherification, and other coupling reactions, allowing for the extension of the molecular framework. For example, it can be reacted with methanesulfonyl chloride to form 2-(4-chlorophenoxy)-1-propanol O-methanesulfonate, a potentially useful intermediate for further synthetic transformations. prepchem.com

The 4-chlorophenoxy group is also a key feature. The chlorine atom can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-nitrogen bonds. This enables the creation of biaryl structures or complex amine derivatives, which are common motifs in medicinally relevant compounds. The aromatic ring itself can undergo electrophilic substitution reactions, although the chlorine atom is a deactivating group.

The combination of these reactive sites allows for the divergent synthesis of compound libraries based on the this compound scaffold. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds. Its use in the production of specialty chemicals further underscores its role as a versatile building block.

Table 2: Key Structural Features of this compound as a Building Block

| Structural Feature | Potential Transformations | Resulting Structures | Reference |

| Secondary Alcohol | Oxidation, Reduction, Esterification, Etherification | Ketones, Alkanes, Esters, Ethers | |

| 4-Chlorophenyl Group | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Substituted Phenyl Derivatives, Biaryls, Aryl Amines | |

| Propanol (B110389) Backbone | Conformational Rigidity/Flexibility | Varied 3D Molecular Shapes | cymitquimica.com |

Role in the Development of Novel Chemical Entities

The development of novel chemical entities (NCEs) is a cornerstone of innovation in the pharmaceutical and agrochemical industries. This compound plays a significant role in this process by serving as a key intermediate in the synthesis of new molecules with potential biological activity. cymitquimica.com

Its contribution to the development of NCEs stems from the ability to generate derivatives with diverse pharmacological profiles. Research has shown that compounds incorporating the chlorophenoxy propanol structure exhibit antimicrobial and antifungal activities. cymitquimica.com This makes this compound a valuable starting point for the design and synthesis of new anti-infective agents.

For example, the hydroxylamine (B1172632) derivative, O-[1-(4-chlorophenoxy)propan-2-yl]hydroxylamine, represents a novel chemical entity derived from the parent compound. nih.gov Such modifications can lead to altered physicochemical properties and biological targets. The exploration of derivatives through techniques like combinatorial chemistry can accelerate the discovery of NCEs with improved efficacy and safety profiles. openaccessjournals.com

The significance of this compound in this context lies in its ability to provide a reliable and versatile platform for chemical innovation. By leveraging its reactivity and structural features, researchers can systematically explore chemical space and identify new compounds with the potential to address unmet medical and agricultural needs.

Future Research Trajectories for 1 4 Chlorophenoxy Propan 2 Ol

Innovations in Green Synthetic Chemistry

The synthesis of 1-(4-chlorophenoxy)propan-2-ol and similar molecules is undergoing a paradigm shift towards more environmentally benign methods. Green chemistry principles are at the forefront of this evolution, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. researchfloor.orgijprt.org

Future research in this area is expected to focus on several key innovations:

Renewable Feedstocks: A significant move will be the replacement of petroleum-based starting materials with those derived from renewable biological or agricultural sources. mlsu.ac.in This approach not only reduces reliance on fossil fuels but also often introduces more biodegradable molecules into the chemical lifecycle.

Greener Solvents and Catalysts: Research will continue to explore the use of safer, non-toxic, and recyclable solvents, such as ionic liquids or deep eutectic solvents, to replace volatile organic compounds (VOCs). researchfloor.org The development of highly efficient and selective catalysts, particularly those that are metal-free or based on earth-abundant metals, will be crucial to enable reactions at lower temperatures and with higher atom economy. mlsu.ac.inmdpi.com Hydrogen peroxide, for instance, is being investigated as a "green" oxidant in catalytic processes. mdpi.com

Alternative Energy Sources: The use of microwave irradiation and sonochemistry as alternative energy sources for synthesis is a promising area. ijprt.org These methods can lead to faster reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating. ijprt.org

Process Optimization: A holistic approach to synthesis design will be emphasized, considering the entire lifecycle of the product. This includes designing processes that reduce the number of synthetic steps (e.g., one-pot synthesis), eliminate the need for protecting groups, and generate non-toxic, easily degradable byproducts. ijprt.org

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Renewable Feedstocks | Utilizing bio-based precursors for the phenoxy or propanol (B110389) moieties. | Reduced carbon footprint, enhanced biodegradability of byproducts. researchfloor.org |

| Alternative Solvents | Employing ionic liquids or supercritical fluids for the etherification reaction. | Decreased VOC emissions, potential for solvent recycling. researchfloor.org |

| Advanced Catalysis | Development of biocatalysts or metal-free catalysts for synthesis. | Higher selectivity, lower energy requirements, reduced toxic waste. mlsu.ac.inmdpi.com |

| Energy Efficiency | Use of microwave-assisted or flow chemistry synthesis. | Faster reaction rates, improved process control, lower energy consumption. ijprt.org |

Advanced Spectroscopic and Computational Integration

Understanding the molecular structure, properties, and behavior of this compound is fundamental to predicting its environmental fate and biological interactions. The integration of advanced spectroscopic techniques with powerful computational modeling represents a major frontier in this endeavor.

Future research will likely leverage the following integrated approaches:

High-Resolution Spectroscopy: Advanced techniques such as high-resolution mass spectrometry (LC-MS) and multidimensional NMR spectroscopy will be essential for the precise identification and quantification of the parent compound and its transformation products in complex environmental matrices. nih.gov These methods are critical for elucidating degradation pathways.

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), will be increasingly used to predict molecular geometry, vibrational frequencies (FT-IR and Raman), and electronic properties (HOMO-LUMO energies). asianresassoc.orguantwerpen.be This allows for a deeper understanding of the molecule's reactivity and stability.

Molecular Modeling and Docking: Computational models can simulate the interactions of this compound with biological targets, such as enzymes. asianresassoc.org Molecular docking studies can predict binding affinities and help to elucidate potential mechanisms of toxicity or biological activity. asianresassoc.orguantwerpen.be

Solvent Effects and Dynamics: The combination of spectroscopic analysis and molecular modeling can provide detailed insights into how the compound behaves in different environments, such as water. nih.gov This includes studying hydrogen bonding, molecular clustering, and the influence of the solvent on the compound's electronic structure and stability. asianresassoc.orgnih.gov

| Technique | Application | Insights Gained |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitation in environmental water samples. nih.gov | Detection of trace amounts of the compound and its metabolites. |

| Density Functional Theory (DFT) | Prediction of molecular structure and vibrational spectra. asianresassoc.orguantwerpen.be | Understanding of chemical stability, reactivity, and spectral features. |

| Molecular Docking | Simulating interaction with biological macromolecules. asianresassoc.orguantwerpen.be | Prediction of potential biological targets and mechanisms of action. |

| Molecular Dynamics (MD) Simulation | Analyzing behavior in aqueous solutions. nih.gov | Information on solubility, aggregation, and interaction with water molecules. |

Emerging Environmental Remediation Technologies

Given the persistence of chlorophenoxy compounds in the environment, developing effective and sustainable remediation technologies is a critical research goal. researchgate.net Future efforts will focus on moving beyond conventional treatment methods towards more efficient and environmentally friendly solutions.

Key emerging technologies include:

Advanced Oxidation Processes (AOPs): AOPs are characterized by the generation of highly reactive hydroxyl radicals that can non-selectively degrade recalcitrant organic pollutants. researchgate.net Significant research is directed towards:

Photocatalysis: This involves using semiconductor materials, like titanium dioxide (TiO₂) or cerium oxide (CeO₂), which, when irradiated with UV or visible light, generate electron-hole pairs that initiate the degradation process. mdpi.comrsc.org Future work will focus on developing catalysts with enhanced efficiency under visible light and improving their reusability. researchgate.netmdpi.com

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron ions (Fenton's reagent) to produce hydroxyl radicals. nih.govacs.org The photo-Fenton process enhances radical production through UV irradiation. acs.org These processes can be used as a pre-treatment to increase the biodegradability of chlorophenoxy compounds. researchgate.net

Bioremediation: This approach utilizes microorganisms to break down pollutants. Research will focus on identifying and engineering microbial strains with enhanced capabilities for degrading chlorophenoxy structures. who.int Combining AOPs as a pre-treatment step with subsequent biological oxidation is a promising hybrid strategy to achieve complete mineralization. researchgate.netnih.gov

Novel Materials: The development of new materials, such as nanocomposites (e.g., ZnO nanoparticles on bio-activated carbon), holds promise for more efficient and sustainable photocatalytic degradation. researchgate.net

| Remediation Technology | Mechanism | Research Focus |

| Photocatalysis | Generation of hydroxyl radicals on a semiconductor surface upon light irradiation. mdpi.comepa.gov | Development of visible-light-active catalysts and reusable materials. researchgate.netmdpi.com |

| Fenton/Photo-Fenton | Production of hydroxyl radicals from the reaction of Fe²⁺ with H₂O₂. acs.orgacs.org | Optimization of process parameters and integration with biological treatments. nih.gov |

| Bioremediation | Microbial degradation of the organic compound. who.int | Isolation of specialized microbial consortia and study of degradation pathways. researchgate.net |

| Hybrid AOP-Biological | Chemical oxidation followed by microbial mineralization. researchgate.net | Enhancing biodegradability and achieving complete removal of organic carbon. nih.gov |

Deeper Exploration of Biochemical Mechanisms in Non-Human Systems

While the human toxicology of many herbicides is studied, the subtle biochemical effects of their metabolites and transformation products on non-human organisms are less understood. Future research must delve deeper into these mechanisms to fully assess the ecological impact of compounds like this compound.

Areas for future investigation include:

Enzyme Inhibition Studies: Research has begun to explore the effects of chlorophenoxy herbicides and their transformation products on enzymes like acetylcholinesterase (AChE). nih.govresearchgate.net Further studies are needed to identify other potential enzymatic targets in various organisms, from soil microbes to aquatic life, to understand the specific modes of toxicity. Interestingly, some studies have shown that transformation products can have a higher inhibitory activity than the parent herbicide. nih.govresearchgate.net

DNA Interaction Analysis: Spectroscopic methods can be used to investigate the potential for these compounds and their environmental byproducts to interact with DNA. nih.gov While initial studies on related compounds suggest weak interactions, certain transformation products, particularly nitro-derivatives, may interact more strongly, warranting further investigation into their genotoxic potential in non-human species. nih.govresearchgate.net

Metabolic and Degradation Pathways: Elucidating the complete biodegradation pathways in various environmental compartments (soil, water) and organisms is crucial. who.int This involves identifying the intermediate metabolites, which can sometimes be more persistent or toxic than the original compound. researchgate.netresearchgate.net

| Area of Study | Research Question | Methodology |

| Enzymology | Does the compound or its metabolites inhibit key enzymes in aquatic invertebrates or soil microorganisms? | In vitro enzyme activity assays. nih.gov |

| Genotoxicity | Do transformation products bind to or cause damage to the DNA of exposed organisms? | UV-visible absorption spectroscopy, DNA melting curve analysis. nih.gov |

| Biotransformation | What are the primary metabolic pathways in bacteria, fungi, and plants? | Metabolite identification using LC-MS/MS and NMR. |

| Microbial Ecology | How does chronic exposure affect the diversity and function of soil microbial communities? | Metagenomic and metaproteomic analyses of soil samples. |

Q & A

Q. How can researchers leverage this compound as a scaffold for developing novel agrochemicals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.